molecular formula C23H46N6O13 B1234631 (2R,3S,4R,5R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol

(2R,3S,4R,5R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol

Cat. No. B1234631
M. Wt: 614.6 g/mol
InChI Key: PGBHMTALBVVCIT-JZFNLLFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neomycin Sulfate is the sulfate salt form of neomycin, a broad spectrum aminoglycoside antibiotic derived from Streptomyces fradiae with antibacterial activity. Neomycin is an antibiotic complex consisting of 3 components: the two isomeric components B and C are the active components, and neomycin A is the minor component. Neomycin irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, neomycin induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.
Aminoglycoside antibiotic complex produced by Streptomyces fradiae. It is composed of neomycins A, B, and C, and acts by inhibiting translation during protein synthesis.

Scientific Research Applications

Synthesis in Medicinal Chemistry

The compound , due to its complex structure, has been a subject of interest in the field of synthetic medicinal chemistry. For instance, studies have focused on the synthesis of novel conformationally locked carbocyclic nucleosides derived from similar complex structures. These synthesized compounds have been used as key intermediates for further chemical transformations, highlighting their potential in constructing diverse molecular architectures relevant in medicinal chemistry (Hřebabecký et al., 2006).

Advances in Organic Synthesis

In organic synthesis, the compound's structural framework has been explored for developing new synthetic methodologies. Research has demonstrated the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses using innovative techniques, indicating the compound's role in expanding the repertoire of synthetic organic chemistry (Cossy et al., 1995).

Biochemical Studies

The compound's structural analogs have been used in studying solubility properties of different saccharides, which is crucial for understanding their biochemical behavior and potential applications (Gong et al., 2012). Additionally, compounds with similar structural features have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, showcasing the compound's relevance in drug discovery and cancer research (Meilert et al., 2004).

properties

Product Name

(2R,3S,4R,5R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol

Molecular Formula

C23H46N6O13

Molecular Weight

614.6 g/mol

IUPAC Name

(2R,3S,4R,5R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol

InChI

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21?,22-,23?/m1/s1

InChI Key

PGBHMTALBVVCIT-JZFNLLFKSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)OC3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

synonyms

Fradiomycin Sulfate
Neomycin
Neomycin Palmitate
Neomycin Sulfate

Origin of Product

United States

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